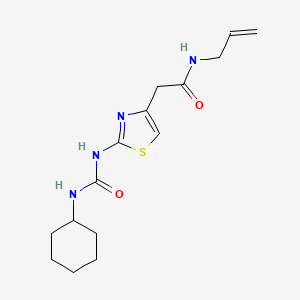
(3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound known for its multifaceted applications in research and industry. The intricate molecular structure features a 3-chlorophenyl group, a piperidine ring substituted with a 2,6-dimethylpyrimidin-4-yloxy group, and a methanone linkage, making it an interesting target for synthesis and functional studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
This compound is typically synthesized through a multi-step process involving the formation of key intermediates followed by their coupling. One common method involves:
Formation of the 3-Chlorophenyl Substituent:
Synthesis of the Piperidine Intermediate: : Piperidine is functionalized to introduce the (2,6-dimethylpyrimidin-4-yl)oxy group via nucleophilic substitution.
Coupling Reaction: : The final step involves coupling the 3-chlorophenyl intermediate with the piperidine intermediate under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods:
Industrial production often employs optimized versions of these lab-scale methods, using high-throughput reactors, precise control of reaction conditions (temperature, pressure, solvent systems), and catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: : Reduction reactions can target the methanone group to yield alcohol derivatives.
Substitution: : Substitution reactions, especially electrophilic aromatic substitutions, can modify the chlorophenyl group, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating mixtures for introducing nitro groups.
Major Products:
Oxidation: : N-oxides of the piperidine ring.
Reduction: : Corresponding alcohols from the reduction of the methanone group.
Substitution: : Functionalized derivatives with various substituents on the chlorophenyl ring.
Applications De Recherche Scientifique
This compound finds use in various fields due to its structural diversity and reactivity:
Chemistry: : As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: : In studies of receptor-ligand interactions, given its piperidine and pyrimidinyl groups mimic biological structures.
Medicine: : Potential pharmaceutical applications due to its resemblance to bioactive molecules.
Industry: : Used in the synthesis of agrochemicals, dyes, and materials.
Mécanisme D'action
The compound's mechanism of action often involves interactions with biological receptors, where the piperidine ring and pyrimidinyl group play crucial roles. It can act as an inhibitor or activator, depending on the target receptor, affecting pathways like signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
(3-Chlorophenyl)(3-((2,6-dimethylpyridin-4-yl)oxy)piperidin-1-yl)methanone: : Similar structure but with a pyridine ring instead of a pyrimidine.
(3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)azepane-1-yl)methanone: : An azepane ring instead of piperidine.
(3-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone: : Variation in the substitution pattern on the pyrimidine ring.
Unique Aspects:
What sets (3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone apart is the specific placement of the dimethylpyrimidinyl group and its methanone linkage, leading to distinct reactivity and binding properties.
Need any more deep dives into any specific sections?
Propriétés
IUPAC Name |
(3-chlorophenyl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-12-9-17(21-13(2)20-12)24-16-7-4-8-22(11-16)18(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEHDBMJHPDHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2893234.png)
![3-(4-fluorophenyl)-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2893235.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2893236.png)

![1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2893240.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-ethylpiperidine-2-carboxylate](/img/structure/B2893242.png)
![N-[2-(benzylcarbamoyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2893246.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2893250.png)


![cis-Hexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2893253.png)

